Dichloro-norbornadiene-ruthenium(II)
Overview
Description
Dichloro-norbornadiene-ruthenium(II) is a useful research compound. Its molecular formula is C7H6Cl2Ru+2 and its molecular weight is 262.1 g/mol. The purity is usually 95%.
The exact mass of the compound Dichloro-norbornadiene-ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichloro-norbornadiene-ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro-norbornadiene-ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that many ruthenium complexes have a wide range of intracellular targets .
Mode of Action
Ruthenium complexes are known to interact with their targets in a variety of ways . For instance, some ruthenium complexes can bind to biomolecules, facilitating the accumulation of the complexes in the cell .
Biochemical Pathways
It is known that ruthenium complexes can affect various biochemical pathways, leading to different downstream effects .
Result of Action
It is known that ruthenium complexes can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of ruthenium complexes .
Properties
IUPAC Name |
2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2.Ru/c8-6-4-1-2-5(3-4)7(6)9;/h1-3H2;/q;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEAFQBZFSVTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C1C2)Cl)Cl.[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Ru+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722082 | |
Record name | 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48107-17-1 | |
Record name | 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 48107-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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